molecular formula C17H19IO3 B14188642 1-(2,2-Dimethoxy-2-phenylethoxy)-2-iodo-4-methylbenzene CAS No. 923595-07-7

1-(2,2-Dimethoxy-2-phenylethoxy)-2-iodo-4-methylbenzene

Cat. No.: B14188642
CAS No.: 923595-07-7
M. Wt: 398.23 g/mol
InChI Key: LRWISDXYGDTWPB-UHFFFAOYSA-N
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Description

1-(2,2-Dimethoxy-2-phenylethoxy)-2-iodo-4-methylbenzene is an organic compound characterized by its complex structure, which includes an iodo group, a methoxy group, and a phenylethoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-(2,2-Dimethoxy-2-phenylethoxy)-2-iodo-4-methylbenzene typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol, iodobenzene, and 2,2-dimethoxyethanol.

    Reaction Steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2,2-Dimethoxy-2-phenylethoxy)-2-iodo-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The iodo group can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include:

    Nucleophilic Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for alkoxide substitution.

    Oxidation: Potassium permanganate (KMnO4) in acidic medium for oxidation of methoxy groups.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) for reduction of the iodo group.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,2-Dimethoxy-2-phenylethoxy)-2-iodo-4-methylbenzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Studies: Researchers use this compound to study its interactions with biological molecules, which can provide insights into its potential therapeutic applications.

    Medicinal Chemistry: It is investigated for its potential as a lead compound in drug discovery, particularly for its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethoxy-2-phenylethoxy)-2-iodo-4-methylbenzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The specific pathways depend on the biological context and the nature of the molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

1-(2,2-Dimethoxy-2-phenylethoxy)-2-iodo-4-methylbenzene can be compared with similar compounds to highlight its uniqueness:

  • Similar Compounds

      2,2-Dimethoxy-2-phenylacetophenone: A photoinitiator used in radical polymerization.

      2-Iodo-4-methylphenol: A precursor in the synthesis of various organic compounds.

      2,2-Dimethoxy-1,2-diphenylethanone: Used in the preparation of acrylate polymers.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

923595-07-7

Molecular Formula

C17H19IO3

Molecular Weight

398.23 g/mol

IUPAC Name

1-(2,2-dimethoxy-2-phenylethoxy)-2-iodo-4-methylbenzene

InChI

InChI=1S/C17H19IO3/c1-13-9-10-16(15(18)11-13)21-12-17(19-2,20-3)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3

InChI Key

LRWISDXYGDTWPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(C2=CC=CC=C2)(OC)OC)I

Origin of Product

United States

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